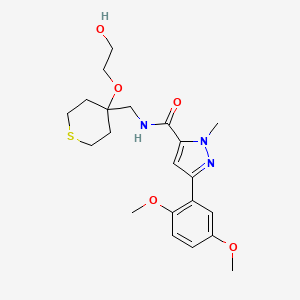
3-(2,5-dimethoxyphenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2,5-dimethoxyphenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H29N3O5S and its molecular weight is 435.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2,5-dimethoxyphenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Antioxidant Activity
Recent studies have indicated that similar thieno[2,3-c]pyrazole compounds exhibit significant antioxidant properties. For instance, these compounds have been shown to protect erythrocytes from oxidative stress induced by toxic agents like 4-nonylphenol, suggesting a potential for the new pyrazole derivative to function similarly in biological systems .
Anti-inflammatory Properties
The compound's structural analogs have demonstrated promising anti-inflammatory effects. Research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, compounds with similar configurations have achieved up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related pyrazole derivatives have revealed effective inhibition against various bacterial strains. For example, compounds tested against E. coli and Bacillus subtilis showed significant antimicrobial activity comparable to standard antibiotics . This suggests that the compound may possess similar capabilities.
The biological activities of the compound are likely mediated through several mechanisms:
- Antioxidant Mechanism : By scavenging free radicals and reducing oxidative stress markers in cells.
- Anti-inflammatory Pathways : Inhibition of nuclear factor kappa B (NF-kB) signaling pathways leading to decreased expression of inflammatory mediators.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Study on Antioxidant Effects
In a controlled study involving Clarias gariepinus (African catfish), erythrocyte alterations were measured after exposure to oxidative stressors. The introduction of thieno[2,3-c]pyrazole compounds significantly reduced the percentage of altered erythrocytes from 40.3% (control group exposed to toxins) to as low as 12% when treated with these compounds .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 40.3 ± 4.87 |
| Thieno Compound | 12 ± 1.03 |
Study on Anti-inflammatory Activity
Another study assessed the anti-inflammatory potential of pyrazole derivatives in vitro, revealing that specific compounds could inhibit TNF-α production by up to 85%. This positions these compounds as potential candidates for further development in treating inflammatory diseases .
Eigenschaften
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5S/c1-24-18(13-17(23-24)16-12-15(27-2)4-5-19(16)28-3)20(26)22-14-21(29-9-8-25)6-10-30-11-7-21/h4-5,12-13,25H,6-11,14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIYORSMAUCIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CCSCC3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














